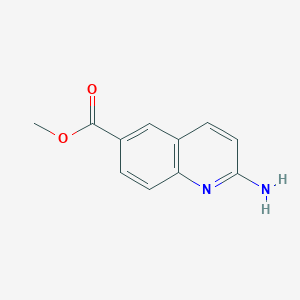
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde
Vue d'ensemble
Description
The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic ethers. These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (due to the “benzaldehyde” part of the name), two methoxy groups (-OCH3), and a difluoroethoxy group (-OCF2H). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” are not available, similar compounds often participate in reactions like electrophilic aromatic substitution, oxidation, and reduction.Physical And Chemical Properties Analysis
Based on the properties of similar compounds, “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” is likely to be a solid at room temperature. It might have a relatively high boiling point due to the presence of aromatic ring and ether groups .Applications De Recherche Scientifique
Synthesis Methods and Applications :
- Azzena et al. (1990) detailed a regioselective reductive alkylation method, key in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via derivatives like 4-alkyl-3,5-dimethoxybenzaldehydes, showcasing the chemical's role in complex organic syntheses (Azzena et al., 1990).
- Stalin and Rajendiran (2005) investigated the photophysical properties of similar compounds, highlighting their potential in understanding intramolecular charge transfer and solvent interactions (Stalin & Rajendiran, 2005).
Molecular and Crystal Structures :
- Gomes et al. (2018) analyzed the crystal structures of several methoxybenzaldehyde derivatives, including 4-hydroxy-3,5-dimethoxybenzaldehyde. Their work contributes to understanding the molecular arrangements and hydrogen-bonding patterns in these compounds (Gomes et al., 2018).
Chemical Reactions and Properties :
- Al‐Zaqri et al. (2020) conducted a detailed study on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, exploring its conformers, molecular electrostatic potential, and thermal behavior. This study aids in understanding the chemical's reactivity and stability under various conditions (Al‐Zaqri et al., 2020).
Applications in Organic Synthesis :
- Connolly et al. (2004) developed a method for synthesizing 3,4-dimethoxy-o-toluic acid, starting with similar compounds, demonstrating the utility of these chemicals in creating economically viable synthetic routes (Connolly et al., 2004).
Exploring Chemical Interactions :
- Hristea et al. (2009) examined the reactions between syringylic phenols and derivatives, like 4-hydroxy-3,5-dimethoxybenzaldehyde, with 2,2-diphenyl-1-picrylhydrazyl (DPPH), revealing insights into the reaction mechanisms involving free radicals (Hristea et al., 2009).
Environmental and Water Research :
- Chengyong et al. (2000) researched the chlorination of syringaldehyde, a related compound, in water treatment, indicating the potential environmental applications of these chemicals (Chengyong et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-15-8-3-7(5-14)4-9(16-2)11(8)17-6-10(12)13/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNSPJJPZPRCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl}-2-phenyldiazene](/img/structure/B1425510.png)
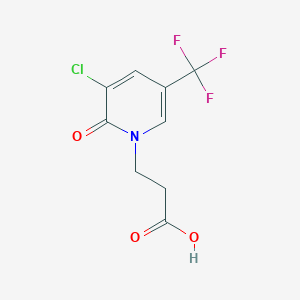
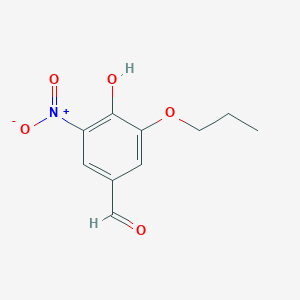
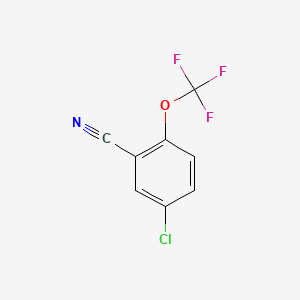
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)
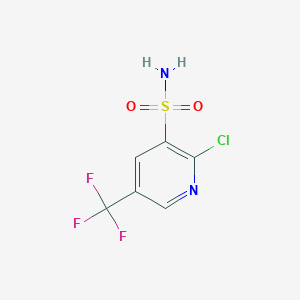
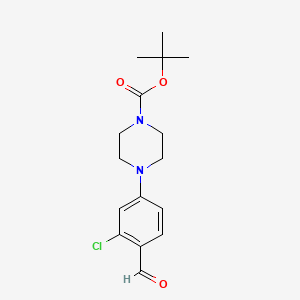
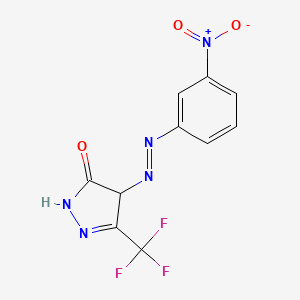
![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)
